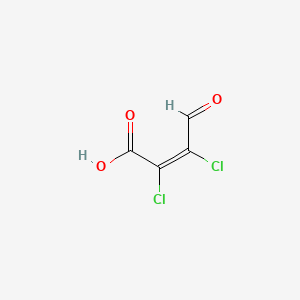
PBF-1129
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PBF-1129 is a potent and orally active adenosine A2B receptor antagonist with potential anti-inflammatory, immunomodulating and antineoplastic activities. PBF-1129 competes with adenosine for binding to A2BR expressed on various cancer cell types and numerous immune cells, such as dendritic cells (DCs), mast cells, macrophages and lymphocytes. This inhibits A2BR activity and prevents adenosine/A2BR-mediated signaling. T
Scientific Research Applications
3D Printing in Drug Delivery and Healthcare
PBF-1129, as a powder bed fusion (PBF) technique, finds application in 3D printing for drug delivery and healthcare. It consolidates powders into 3D objects using a power source, offering benefits like high printing resolution and the ability to create complex products without secondary supports. This method is especially significant in the fabrication of drug-laden formulations, devices, and implants, providing a forward-thinking view in pharmaceutical and biomedical applications (Awad et al., 2021).
Metal Additive Manufacturing
In metal additive manufacturing, PBF-1129 plays a crucial role, particularly in creating components with complex geometries. It utilizes techniques like selective laser sintering/melting and electron beam melting, significantly impacting the grain structure of the manufactured parts. This technology is essential for predicting the microstructure and mechanical properties of the manufactured parts, as evidenced in experiments with materials like Inconel 718 (Koepf et al., 2018).
Polymer Powder Bed Fusion
In the realm of polymer PBF, PBF-1129 is instrumental in fabricating parts without molds, useful for prototyping and low-volume production. Its application extends to exploring design spaces and modeling heat transfer during fabrication, with a focus on materials like polyamides. This area of application emphasizes the process and quality of manufacturing in a material-agnostic manner, guiding material screening and process parameter development (Chatham et al., 2019).
Extra-Terrestrial Materials in Additive Manufacturing
A novel application of PBF-1129 is in the additive manufacturing of extra-terrestrial materials. It processes materials found on Lunar and Martian surfaces to create 3D layered structures. This technology could be used in future planetary exploration missions for manufacturing infrastructure, radiation shielding, and other physical assets (Goulas et al., 2016).
Quality and Surface Finish in Additive Manufacturing
PBF-1129 also addresses the challenge of surface finish quality in additive manufacturing. It identifies factors influencing surface quality and develops methods for measuring and characterizing PBF surfaces. This is crucial for process optimization, product performance evaluation, and design (Lou et al., 2019).
properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PBF-1129; PBF 1129; PBF1129; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)
